molecular formula C19H18FNO2 B2982561 N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenyl)acetamide CAS No. 2034558-29-5

N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2982561
CAS RN: 2034558-29-5
M. Wt: 311.356
InChI Key: ISOFIXYIQYLVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenyl)acetamide, also known as 2-(4-fluorophenyl)-N-(2-(benzofuran-2-yl)propyl)acetamide (F-PPA), is a chemical compound that has been studied for its potential therapeutic applications.

Scientific Research Applications

Anti-inflammatory Applications

Research has shown that derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide exhibit significant anti-inflammatory activity. Among the synthesized compounds, specific derivatives showed remarkable anti-inflammatory effects, indicating their potential therapeutic use in inflammatory diseases (Sunder & Maleraju, 2013).

Anticonvulsant Properties

A study on N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran- 3-yl)-2-(substituted)-acetamide derivatives revealed their efficacy as anticonvulsant agents. These compounds demonstrated the ability to prevent seizure spread in mice at low doses, similar to phenytoin, suggesting their potential for treating seizures (Shakya et al., 2016).

Anticancer Activity

The synthesis and evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings have shown considerable antitumor activity against various cancer cell lines. This highlights the potential of such compounds in cancer therapy, with certain derivatives found to be particularly effective against specific cancer cell lines (Yurttaş et al., 2015).

Kinase Inhibition and Metabolic Stability

Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors found that certain analogues exhibit similar in vitro potency and in vivo efficacy to leading compounds while showing minimal deacetylated metabolite presence in hepatocytes, indicating improved metabolic stability (Stec et al., 2011).

Spectroscopic and Photovoltaic Efficiency Studies

Spectroscopic, quantum mechanical studies, and ligand-protein interactions of some bioactive benzothiazolinone acetamide analogs have been conducted. These studies include photochemical and thermochemical modeling to analyze the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and suggesting their use in photovoltaic cells (Mary et al., 2020).

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO2/c20-16-9-7-14(8-10-16)12-19(22)21-11-3-5-17-13-15-4-1-2-6-18(15)23-17/h1-2,4,6-10,13H,3,5,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOFIXYIQYLVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzofuran-2-yl)propyl)-2-(4-fluorophenyl)acetamide

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